Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core esterified with an ethyl group. The piperidine nitrogen is substituted with a 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl moiety. Key structural elements include:
- Benzo[d]thiazole ring: A fused bicyclic system with sulfur and nitrogen atoms, substituted by methyl groups at positions 4 and 5.
- Ethyl ester: Enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid derivatives.
Properties
IUPAC Name |
ethyl 1-[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-5-26-19(25)15-8-10-23(11-9-15)16(24)12-22(4)20-21-17-13(2)6-7-14(3)18(17)27-20/h6-7,15H,5,8-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWDQYVTVBUEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C)C2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to their diverse biological activities. For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Biological Activity
Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate is a complex organic compound with potential pharmaceutical applications. Its structure includes a piperidine ring and a benzo[d]thiazole moiety, which are significant for its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 345.53 g/mol. The compound is synthesized through multi-step reactions involving specific precursors and reagents. Common methods include reflux conditions using solvents like ethanol or acetonitrile, often with the aid of catalysts such as piperidine to enhance reaction rates. Monitoring the synthesis via thin-layer chromatography (TLC) is essential to ensure reaction progress and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The presence of the benzo[d]thiazole moiety is particularly noteworthy as it has been associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzo[d]thiazole structure can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . This suggests that the compound may also possess similar antimicrobial efficacy, warranting further investigation.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The interaction with PD-L1/PD-1 pathways has also been noted in related compounds, indicating a possible avenue for immune modulation in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzo[d]thiazole exhibited potent activity against M. tuberculosis, suggesting that similar modifications in this compound could enhance its antimicrobial properties .
- Cancer Cell Inhibition : Research focusing on small molecule inhibitors targeting PD-L1/PD-1 interactions highlighted the importance of structural modifications for enhancing efficacy against cancer cells . This indicates that this compound may be explored in similar contexts.
- Structure–Activity Relationship (SAR) : Studies on related compounds have emphasized the significance of specific functional groups in determining biological activity. For instance, modifications to the benzothiazole ring have shown varying degrees of potency against target enzymes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related molecules (Table 1), highlighting variations in heterocyclic cores, substituents, and pharmacological implications.
Table 1: Structural and Functional Comparison
Analysis of Structural and Functional Differences
Core Heterocycle Variations
- Target vs. The 4-pyridinyl substituent in the thiazole derivative introduces basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the target’s methyl groups .
Target vs. Thiadiazole Derivatives (e.g., CAS 105624-93-9) :
The 1,3,4-thiadiazole core in CAS 105624-93-9 contains two nitrogen atoms, increasing hydrogen-bonding capacity. This contrasts with the benzo[d]thiazole’s sulfur-centered electrophilicity, which could influence reactivity in biological systems .
Substituent Effects
- The 4,7-dimethyl groups on the benzo[d]thiazole enhance lipophilicity, which may improve membrane permeability but could also increase metabolic oxidation risks.
Pharmacological Hypotheses
- CAS 1069498-96-9 : The bulky phenylethyl group may favor central nervous system (CNS) targets due to increased hydrophobicity and steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
